

Application Notes and Protocols: 2-Methyloctanal in Flavor and Fragrance Formulations

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Compound of Interest

Compound Name: 2-Methyloctanal

Cat. No.: B1594714

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These application notes provide a comprehensive overview of the use of **2-Methyloctanal**, a key aroma chemical, in the formulation of flavors and fragrances. This document outlines its sensory profile, recommended applications, and detailed protocols for its evaluation and analysis.

Chemical and Physical Properties

2-Methyloctanal, also known as methyl hexyl acetaldehyde, is a versatile ingredient valued for its unique organoleptic properties. A summary of its key chemical and physical data is presented below.

Property	Value
Synonyms	Methyl hexyl acetaldehyde, Octanal, 2-methyl-
CAS Number	7786-29-0
FEMA Number	2727[1]
Molecular Formula	C ₉ H ₁₈ O
Molecular Weight	142.24 g/mol [2]
Appearance	Colorless clear oily liquid
Odor Type	Floral[3]
Odor Description	Floral, rose, lily, muguet[3]
Flavor Profile	Floral[1]
Solubility	Soluble in alcohol and dipropylene glycol; Insoluble in water[3]
Boiling Point	82.00 to 83.00 °C @ 20.00 mm Hg
Flash Point	156.00 °F. TCC (68.89 °C)[3]
Specific Gravity	0.82200 to 0.83000 @ 20.00 °C[3]

Applications in Flavor and Fragrance

2-Methyloctanal is a valuable component in a wide array of consumer products due to its pleasant and complex floral aroma.

Fragrance Applications: Its primary use is as a fragrance agent in various cosmetic and household products. It imparts a fresh, floral character reminiscent of rose and lily of the valley. It is noted for being non-discoloring in most media, making it suitable for a range of product bases.[3]

Flavor Applications: As a flavoring agent, **2-Methyloctanal** is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1] It can be used to add floral nuances to various food and beverage products. While specific FEMA

GRAS use levels for different food categories are available from FEMA upon request, general guidance suggests careful dosage to achieve the desired sensory effect without overpowering the base flavor.^[1]

Application Category	Recommended Usage Level in Concentrate	Notes
Fragrance Concentrate	Up to 1.0000% ^[3]	Provides floral, rose, and lily notes.
Flavor Formulations	Varies by application	Used to impart floral characteristics.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of **2-Methyloctanal** in flavor and fragrance formulations.

Sensory Evaluation Protocol

This protocol outlines a method for the sensory analysis of **2-Methyloctanal** in a beverage application to determine its flavor profile and consumer acceptance.

Objective: To assess the sensory characteristics and preference of **2-Methyloctanal** in a model beverage system.

Materials:

- **2-Methyloctanal**
- Deionized, flavor-free water
- Sugar (or other sweetener as required by the beverage base)
- Citric acid (for pH adjustment if necessary)
- Glass beakers and stirring equipment

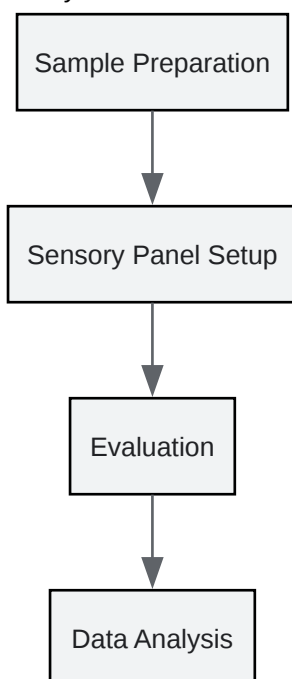
- Graduated cylinders and pipettes
- Sample cups with lids, coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, room temperature water)
- Sensory evaluation booths with controlled lighting and ventilation
- Panel of 10-12 trained sensory panelists

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **2-Methyloctanal** in a suitable solvent (e.g., ethanol) at a concentration of 1%.
 - Prepare a simple beverage base (e.g., sugar water at 5% sucrose concentration).
 - Create a series of test samples by spiking the beverage base with the **2-Methyloctanal** stock solution to achieve final concentrations of 0.1, 0.5, and 1.0 ppm.
 - Prepare a control sample of the beverage base without any added **2-Methyloctanal**.
 - Pour 20 mL of each sample into coded cups.
- Sensory Panel Setup:
 - Seat panelists in individual sensory booths.
 - Provide each panelist with the set of coded samples, a glass of water, unsalted crackers, and an evaluation ballot.
 - The order of sample presentation should be randomized for each panelist.
- Evaluation:
 - Instruct panelists to first smell each sample (orthonasal evaluation) and record their impressions of the aroma.

- Panelists should then taste each sample (retronasal evaluation), holding it in their mouth for a few seconds before expectorating.
- Between samples, panelists must cleanse their palate with water and a bite of an unsalted cracker.^[4]
- Panelists will rate the intensity of key flavor attributes (e.g., floral, citrus, waxy, overall flavor intensity) on a 9-point hedonic scale.
- Panelists will also provide an overall liking score for each sample on a 9-point hedonic scale.
- Data Analysis:
 - Collect all ballots and analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences between the samples in terms of attribute intensity and overall liking.

Sensory Evaluation Workflow



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Caption: A simplified workflow for sensory evaluation.

Gas Chromatography-Olfactometry (GC-O) Analysis Protocol

This protocol details the use of GC-O to identify the specific odor-active compounds in a fragrance oil containing **2-Methyloctanal**.

Objective: To separate and identify the volatile compounds in a fragrance formulation and determine their individual odor characteristics.

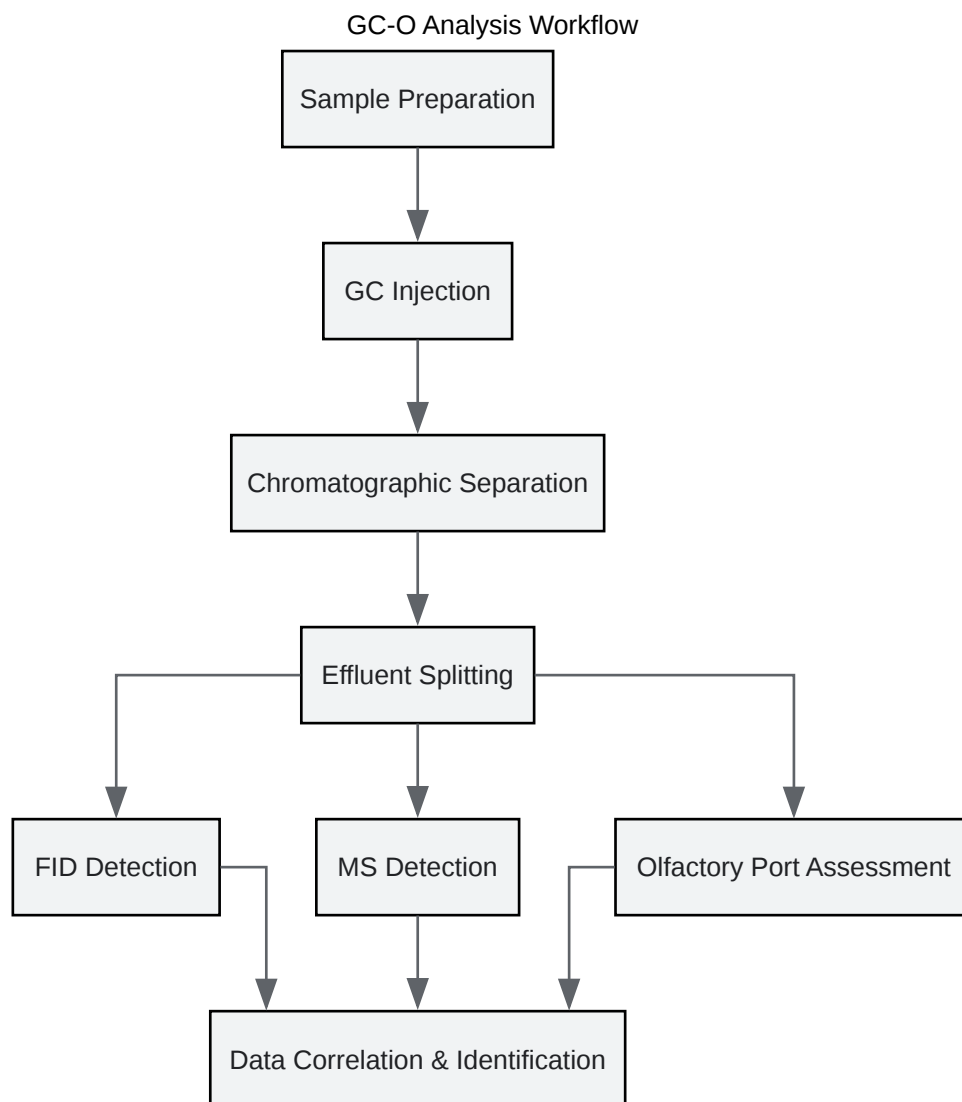
Materials and Equipment:

- Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)
- Mass spectrometer (MS) for compound identification
- Appropriate GC column (e.g., DB-5 or equivalent)
- Helium carrier gas
- Fragrance oil containing **2-Methyloctanal**
- Solvent for dilution (e.g., ethanol)
- Trained human assessor

Procedure:

- Sample Preparation:
 - Dilute the fragrance oil in ethanol to a concentration of 1%.
- GC-MS/O Instrument Setup:
 - Install the GC column and set the oven temperature program (e.g., start at 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 10 minutes).

- Set the injector temperature to 250°C and the detector temperatures (FID and MS transfer line) to 280°C.
- Split the column effluent between the FID, MS, and ODP.
- Provide humidified air to the ODP to prevent nasal dryness for the assessor.[5]
- Analysis:
 - Inject 1 µL of the diluted sample into the GC.
 - As the compounds elute from the GC column, the assessor sniffs the effluent at the ODP and records the retention time, odor description, and intensity of each detected odor.
 - Simultaneously, the FID provides a quantitative chromatogram, and the MS provides mass spectra for compound identification.
- Data Analysis:
 - Correlate the retention times of the detected odors from the ODP with the peaks from the FID chromatogram and the mass spectra from the MS.
 - Identify the compounds responsible for the different odors, including confirming the presence and odor character of **2-Methyloctanal**.
 - This allows for the creation of an "aromagram" that maps the odor contribution of each volatile component.



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Caption: Workflow for Gas Chromatography-Olfactometry analysis.

Stability Testing Protocol

This protocol describes an accelerated stability test to evaluate the performance of **2-Methyloctanal** in a consumer product, such as a lotion.

Objective: To assess the physical and chemical stability of a fragrance containing **2-Methyloctanal** in a lotion base under accelerated aging conditions.

Materials and Equipment:

- Lotion base
- Fragrance oil containing **2-Methyloctanal**
- Mixing equipment
- Storage containers (glass jars)
- Stability chambers or ovens set at 40°C and 50°C
- Refrigerator set at 4°C
- pH meter
- Viscometer
- GC-MS for chemical analysis

Procedure:

- Sample Preparation:
 - Prepare a batch of lotion containing the fragrance oil with **2-Methyloctanal** at the desired concentration.
 - Package the fragranced lotion into multiple glass jars.
 - Keep a control sample of the unfragranced lotion base.
- Storage Conditions:
 - Place samples under the following conditions:
 - Elevated temperature: 40°C and 50°C
 - Room temperature: 25°C (as a control)
 - Refrigerated: 4°C (as a control)

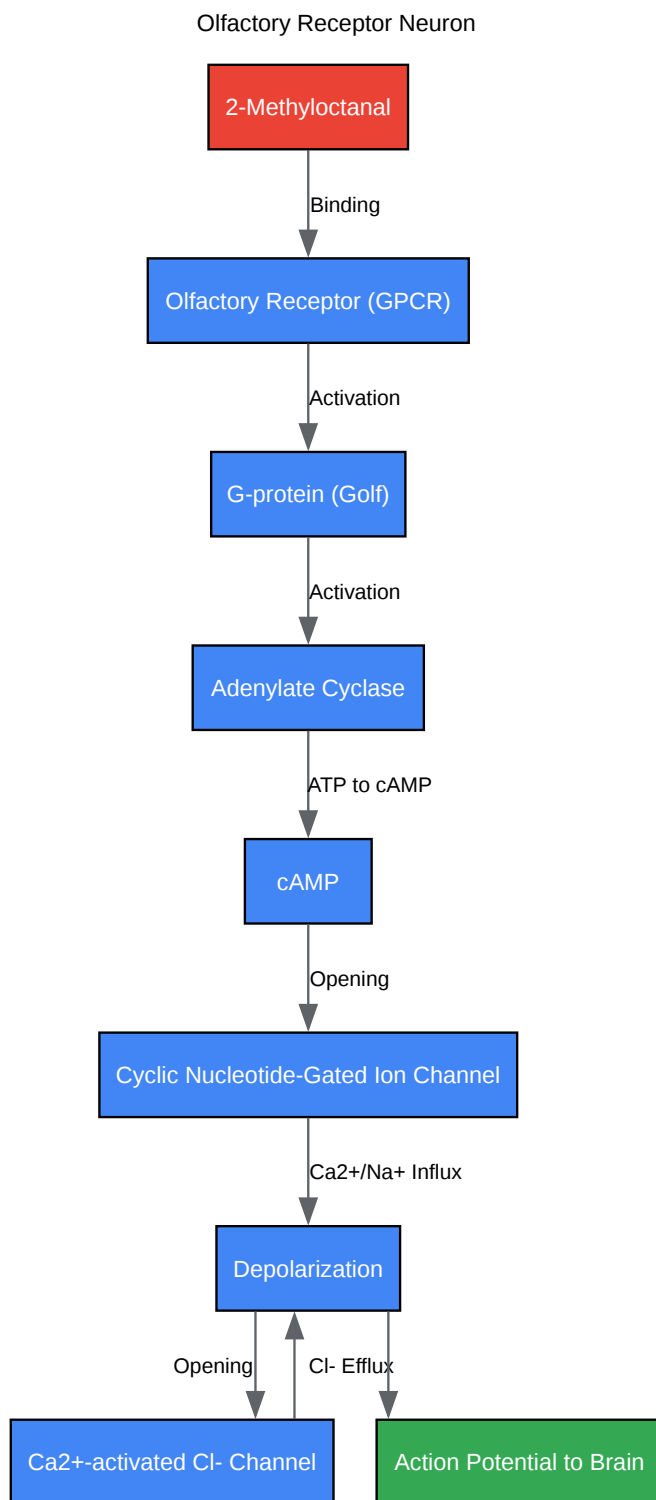
- Freeze-thaw cycling: Alternate samples between -10°C and 25°C for 24-hour cycles, for a total of three cycles.[6]
- Evaluation Schedule:
 - Evaluate the samples at initial (time zero), 1, 2, 4, 8, and 12 weeks.
- Parameters to Evaluate:
 - Physical Properties:
 - Appearance: Color, clarity, and signs of separation or discoloration.
 - Odor: Changes in the fragrance profile, intensity, or the development of any off-odors.
 - pH: Measure the pH of the lotion.
 - Viscosity: Measure the viscosity to detect any changes in texture.
 - Chemical Properties:
 - Use GC-MS to quantify the concentration of **2-Methyloctanal** and to identify any potential degradation products.
- Data Analysis:
 - Compare the results from the samples stored under accelerated conditions to the room temperature and refrigerated controls.
 - Significant changes in any of the evaluated parameters may indicate instability.

Olfactory Signaling Pathway

The perception of **2-Methyloctanal**, like other aldehydes, begins with its interaction with olfactory receptors (ORs) in the nasal cavity. While the specific receptor for **2-Methyloctanal** is not definitively identified, the general pathway for aldehyde perception is understood. Aldehydes are detected by a variety of G protein-coupled receptors (GPCRs).[7] The binding of

an odorant molecule to its specific OR initiates a signal transduction cascade, leading to the perception of smell.[7]

Generalized Olfactory Signaling Pathway for Aldehydes



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Caption: A diagram of the olfactory signal transduction cascade.

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